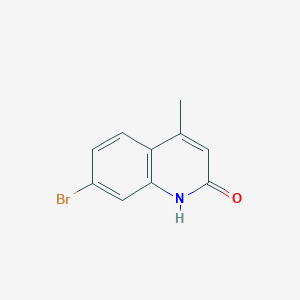

7-Bromo-4-methylquinolin-2(1h)-one

Overview

Description

7-Bromo-4-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C10H8BrNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methyl group on the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methylquinolin-2(1H)-one typically involves the bromination of 4-methylquinolin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require heating to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 7 undergoes nucleophilic substitution under specific conditions. For example:

-

Amination : Reaction with primary or secondary amines (e.g., n-butylamine) in the presence of iodine and potassium iodide yields 7-amino derivatives. This method aligns with General Procedure B in antimalarial quinoline synthesis .

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids replaces bromine with aryl groups. A representative protocol uses Pd(PPh₃)₄ and K₂CO₃ in DMF at 85°C .

Electrophilic Substitution

The quinolinone ring undergoes electrophilic reactions at electron-rich positions:

-

Iodination : Directed by the carbonyl group, iodination at position 3 occurs using iodine in aqueous KI with n-butylamine as a base .

-

Nitration : Nitration at position 5 or 8 is feasible under mixed acid conditions, though specific data for this compound remain unpublished.

Deprotection and Functional Group Interconversion

Methoxy or ethyl ether derivatives of 7-bromo-4-methylquinolin-2(1H)-one can be deprotected:

-

Demethylation : BBr₃ in dichloromethane cleaves methyl ethers to hydroxyl groups (e.g., converting 4-methoxy to 4-hydroxy) .

-

Hydrolysis : Acidic or basic conditions hydrolyze ester or amide side chains, though stability varies with substitution patterns.

Cyclization and Heterocycle Formation

The hydrazino group (if introduced) enables cyclization reactions:

-

Pyrazole Synthesis : Reaction with β-diketones or α,β-unsaturated ketones forms fused pyrazole rings, a strategy used in antimalarial drug development.

Metal-Catalyzed Cross-Couplings

Beyond Suzuki reactions, other cross-couplings are plausible:

-

Buchwald-Hartwig Amination : Palladium catalysts enable C–N bond formation with aryl halides or amines.

-

Sonogashira Coupling : Alkynylation at position 7 using terminal alkynes and CuI/Pd catalysts.

Oxidation and Reduction

-

Oxidation : The methyl group at position 4 can be oxidized to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinolinone ring to a tetrahydro derivative, altering its electronic properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 7-Bromo-4-methylquinolin-2(1H)-one as an anticancer agent. It has been shown to exhibit significant inhibitory effects on various cancer cell lines, including melanoma, glioblastoma, and hepatocellular carcinoma. For instance, a study reported that this compound inhibited tumor growth in a human melanoma xenograft mouse model, demonstrating promising results for further development in cancer therapy .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Melanoma | 1.63 | High |

| Glioblastoma | 3.45 | Moderate |

| Hepatocellular Carcinoma | 5.67 | Low |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's varying potency across different cancer types.

Nitric Oxide Synthase Inhibition

Another significant application of this compound is its role as an inhibitor of nitric oxide synthase (nNOS). It has been demonstrated to selectively inhibit nNOS over other isoforms, making it a candidate for treating conditions associated with excessive nitric oxide production, such as neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound has been refined over time to improve yield and efficiency. The latest methodologies utilize a combination of Knorr reaction and copper-mediated coupling techniques, achieving higher yields compared to previous methods . This advancement is crucial for scaling up production for research and therapeutic applications.

Enzyme Inhibition Studies

In biochemical research, this compound has been employed to study enzyme inhibition mechanisms. Its ability to inhibit specific enzymes allows researchers to explore pathways involved in various diseases, providing insights into potential therapeutic targets .

Coenzyme Interactions

The compound's interactions with coenzymes have also been investigated, revealing its potential role in modulating biochemical pathways critical for cellular function and metabolism . This aspect opens avenues for further research into its applications in metabolic diseases.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and the quinoline core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

4-Methylquinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

7-Chloro-4-methylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

7-Bromoquinolin-2(1H)-one:

Uniqueness

7-Bromo-4-methylquinolin-2(1H)-one is unique due to the presence of both a bromine atom and a methyl group on the quinoline ring. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry, material science, and biological studies.

Biological Activity

7-Bromo-4-methylquinolin-2(1H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, highlighting key research findings, case studies, and experimental data.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. Its molecular formula is with a molecular weight of approximately 226.08 g/mol. The presence of the bromine atom at the 7-position and the methyl group at the 4-position contribute to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against melanoma and glioblastoma cell lines.

- In Vitro Studies : The compound showed an IC50 value of approximately 1.63 μM in human embryonic kidney cells (HEK293), indicating cytotoxicity, but it was notably more potent against melanoma cells compared to hepatocellular carcinoma cells .

- In Vivo Studies : In mouse models, this compound inhibited tumor growth in melanoma xenografts without significant toxicity at doses of 10 mg/kg over 21 days .

Table 1 summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Melanoma | <1.63 |

| Glioblastoma | <2.00 |

| Hepatocellular Carcinoma | >5.00 |

The mechanism underlying the anticancer activity of this compound may involve selective inhibition of nitric oxide synthases (nNOS), which are implicated in tumor progression. The selectivity ratio for nNOS over endothelial (eNOS) and inducible nitric oxide synthases (iNOS) is reported to be 119-fold and 138-fold, respectively .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity:

- Bacterial Inhibition : It has demonstrated bactericidal effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against strains such as Staphylococcus aureus and Enterococcus faecalis .

- Biofilm Disruption : The compound exhibited moderate-to-good antibiofilm activity, significantly reducing biofilm formation in clinical isolates .

Case Study 1: Anticancer Efficacy in Melanoma Models

A study focused on the efficacy of this compound in a human melanoma xenograft model revealed that treatment led to a marked reduction in tumor size compared to control groups. The results suggested that the compound effectively targets melanoma cells while sparing normal tissues, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Properties Against MRSA

In another investigation, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it could inhibit MRSA growth at concentrations comparable to standard antibiotics, suggesting its potential use as an alternative treatment for resistant bacterial infections .

Q & A

Basic Questions

Q. What established synthetic routes are available for 7-Bromo-4-methylquinolin-2(1H)-one?

The compound can be synthesized via:

- Solid-phase synthesis : Bromoketones and anthranilates are key synthons. Anthranilates immobilized on acid-cleavable linkers undergo acylation, followed by bromoketone cyclization .

- Thermal condensation : Substituted malonic acid diethyl esters and anilines react under neat conditions to form quinolinone scaffolds, with bromination introduced at the 7-position .

- Ring-closing metathesis (RCM) : For fused quinolinones, Grubbs catalysts enable cyclization, followed by functionalization (e.g., bromination) .

Q. How is this compound characterized spectroscopically?

Key methods include:

- ¹H/¹³C NMR : Peaks for bromine (δ ~7.5–8.0 ppm for aromatic protons) and methyl groups (δ ~2.3–2.6 ppm). Coupling constants (e.g., J = 2.6 Hz for ortho-substituted protons) confirm substitution patterns .

- IR spectroscopy : Stretching bands at ~1600–1580 cm⁻¹ (C=O) and ~740 cm⁻¹ (C-Br) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to bromine’s reactivity .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Light-sensitive; store in amber vials at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Temperature control : Thermal condensation at 150–180°C improves ring closure .

- Catalyst screening : Grubbs second-generation catalysts increase RCM efficiency (yield >80%) .

- Design of Experiments (DoE) : Statistically evaluate variables like pH, stoichiometry, and reaction time .

Q. How to resolve contradictions in spectral data during characterization?

- Cross-validation : Compare NMR with high-resolution MS to confirm molecular formula .

- Impurity analysis : Use HPLC to detect byproducts (e.g., dehalogenated derivatives) that may skew NMR signals .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What derivatization strategies are feasible for this compound?

- Chlorination : Replace bromine with chlorine using sulfuryl chloride (SO₂Cl₂) under controlled conditions .

- Alkylation/arylation : Suzuki-Miyaura coupling at the bromine site enables aryl/heteroaryl substitutions .

- Reduction : Convert the 2-ketone to a hydroxyl group via NaBH₄, enabling further functionalization .

Q. How does this compound serve as an intermediate in multi-step syntheses?

- Core scaffold for bioactive molecules : Used in antimalarial drug analogs (e.g., 4-aminoquinoline derivatives) .

- Functionalization points : Bromine allows cross-coupling reactions; the methyl group enables regioselective modifications .

Q. What computational methods aid in predicting its reactivity?

- DFT calculations : Model electronic effects of substituents on reaction pathways (e.g., bromine’s electron-withdrawing impact) .

- Molecular docking : Predict binding affinity in drug design by simulating interactions with target proteins (e.g., Plasmodium enzymes) .

Q. How stable is this compound under varying storage conditions?

- Light exposure : Degrades via C-Br bond cleavage; store in dark .

- Thermal stability : Stable up to 200°C; decomposition observed at higher temperatures (TGA data) .

- pH sensitivity : Hydrolysis of the lactam ring occurs in strongly acidic/basic conditions (pH <2 or >12) .

Q. How to design structure-activity relationship (SAR) studies using this compound?

- Substituent variation : Synthesize analogs with halogens (Cl, F) or methyl groups at positions 4, 6, or 8 .

- Biological assays : Test against malaria parasites (e.g., Plasmodium falciparum) to correlate substituents with IC₅₀ values .

- Pharmacokinetic profiling : Assess solubility (logP) and metabolic stability using in vitro models .

Q. Notes

Properties

IUPAC Name |

7-bromo-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVDHSVVOTZPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303614 | |

| Record name | 7-bromo-4-methylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-51-5 | |

| Record name | 89446-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-bromo-4-methylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4-methyl-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.